molecular formula C12H17NS B2667214 2-(Cyclohexylthio)benzenamine CAS No. 37535-87-8

2-(Cyclohexylthio)benzenamine

Cat. No.: B2667214
CAS No.: 37535-87-8
M. Wt: 207.34
InChI Key: YVEZTEFQPWUZOE-UHFFFAOYSA-N
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Description

2-(Cyclohexylthio)benzenamine is a chemical compound with the CAS Number: 37535-87-8 . It has a molecular weight of 207.34 . The IUPAC name for this compound is 2-(cyclohexylsulfanyl)aniline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis and Characterization

Compounds with the 2-thioaniline motif have been synthesized and characterized, revealing their potential in forming copper complexes. These complexes exhibit significant antimicrobial activity and cytotoxic effects on mammalian cell cultures, suggesting their potential in medical and antimicrobial applications (Cross et al., 2017).

Material Science Applications

Research into conducting polymers has led to the synthesis of monomers that can be polymerized electrochemically, resulting in materials with electronic bandgaps suitable for electrochromic devices. This illustrates the role of such compounds in developing new electronic and photovoltaic materials (Yildiz et al., 2008).

Chemical Reactions and Mechanisms

Studies have delved into the reactions of 2-methylenebenzothiazolines with methylenecyclopropenes, producing various products through complex reaction pathways. This research contributes to a deeper understanding of chemical reactivity and synthesis strategies (Tsuge et al., 1983).

Luminescent Materials

Cyclometalated platinum(II) complexes bearing bidentate ligands have been explored for their photoluminescence and cytotoxic properties. These findings highlight the potential of such complexes in creating luminescent materials for bioimaging and therapeutic applications (Fereidoonnezhad et al., 2017).

Photovoltaic Properties

The synthesis and evaluation of star-shaped molecules for use in organic solar cells demonstrate the role of 2-(Cyclohexylthio)benzenamine derivatives in advancing solar energy technologies. These molecules show promise in enhancing the efficiency and voltage of photovoltaic devices (Wu et al., 2009).

Drug Discovery and Biological Studies

Research into novel anti-inflammatory scaffolds based on the 2-(2-arylphenyl)benzoxazole moiety has identified selective ligands for cyclooxygenase-2 (COX-2), suggesting potential applications in developing new anti-inflammatory drugs (Seth et al., 2014).

Safety and Hazards

The safety information for 2-(Cyclohexylthio)benzenamine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be stored in a refrigerator .

Properties

IUPAC Name

2-cyclohexylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEZTEFQPWUZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 8.5 g of 2-(cyclohexylthio)nitrobenzene, 9.6 g of iron powder, 0.61 g of ammonium chloride and 22 ml of water was stirred on heating at 90° C. for 3 hours. The temperature of the reaction solution was returned to room temperature, the reaction solution was filtered by Selite and extracted with dichloromethane. The dichloromethane layer was washed, in turn, with water and a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. The solvent was evaporated to give 7.3 g of 2-(cyclohexylthio)aniline as a yellow oil.
Name
2-(cyclohexylthio)nitrobenzene
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
catalyst
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One

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